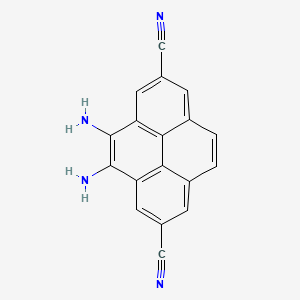

4,5-Diaminopyrene-2,7-dicarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H10N4 |

|---|---|

Molecular Weight |

282.3 g/mol |

IUPAC Name |

4,5-diaminopyrene-2,7-dicarbonitrile |

InChI |

InChI=1S/C18H10N4/c19-7-9-3-11-1-2-12-4-10(8-20)6-14-16(12)15(11)13(5-9)17(21)18(14)22/h1-6H,21-22H2 |

InChI Key |

ROJPKDBVWJTNJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C(C=C41)C#N)C(=C3N)N)C#N |

Origin of Product |

United States |

Synthesis and Characterization:the Primary Challenge Would Be the Multi Step Synthesis of the Target Molecule. a Plausible, Though Complex, Synthetic Pathway Could Involve:

Step 1: Dibromination/Dinitration of Pyrene (B120774): Selective functionalization at the 2,7-positions.

Step 2: Dinitration/Diamination: Introduction of nitro groups at the 4,5-positions, followed by reduction to the corresponding diamines. The synthesis of 4,5-diamino pyrene derivatives has been previously reported. nih.gov

Step 3: Cyanation: Conversion of the 2,7-dihalo groups to nitrile groups. This is a common transformation in organic synthesis, often achieved using metal cyanides with palladium or copper catalysts. wikipedia.org

Once synthesized, extensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.

Investigation of Properties:the New Polymers Would Be Subjected to a Battery of Tests to Evaluate Their Potential for Advanced Applications.

Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be used to determine their thermal stability and glass transition temperatures.

Optical Properties: UV-Vis absorption and photoluminescence spectroscopy would reveal their electronic transitions and fluorescent behavior.

Electrochemical Properties: Cyclic voltammetry would be employed to determine the HOMO/LUMO energy levels, crucial for assessing their suitability for organic electronic devices.

Device Fabrication and Testing:based on the Characterized Properties, the Most Promising Polymers Could Be Incorporated As Active Layers in Prototype Electronic Devices, Such As Oleds or Ofets, to Evaluate Their Real World Performance.

Solid-State Structural Analysis and Intermolecular Interactions

Investigation of π–π Stacking Distances and Hydrogen Bonding Networks in Crystalline Architectures

The crystalline architecture of this compound is anticipated to be significantly influenced by a combination of π–π stacking interactions and hydrogen bonding networks. While specific crystallographic data for this compound is not available, insights can be drawn from the analysis of related aromatic and cyano-substituted molecules.

The planar pyrene core of the molecule is predisposed to form π–π stacking interactions, which are a critical stabilizing force in the crystal packing of many aromatic compounds. nih.gov The distances between the centroids of adjacent pyrene rings are a key parameter in determining the strength of these interactions. Typically, π–π stacking distances in such systems range from 3.3 to 3.8 Å. nih.govresearchgate.net For instance, in a dipyrido[f,h]quinoxaline-6,7-dicarbonitrile ethanol (B145695) solvate, remarkable π–π stacking was observed with interplanar distances of 3.27 and 3.40 Å, leading to a columnar organization. researchgate.net The degree of overlap between the aromatic rings also plays a crucial role; a larger overlap area generally leads to stronger interactions and can influence the photophysical properties, such as the formation of excimers. rsc.org

Table 1: Typical Intermolecular Interaction Distances in Related Crystalline Structures

| Interaction Type | Typical Distance (Å) | Reference |

|---|---|---|

| π–π Stacking | 3.3 - 3.8 | nih.govresearchgate.net |

| N—H⋯N Hydrogen Bond | Varies | nih.gov |

Electrochemical and Photophysical Characterization Techniques

Cyclic Voltammetry for Redox Behavior and Potentials

Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of this compound. nih.gov By measuring the current response to a linearly cycled potential sweep, CV can provide information on the oxidation and reduction potentials of the molecule. The extended π-conjugated system of the pyrene core, coupled with the electron-donating amino groups and electron-withdrawing nitrile groups, is expected to give rise to a rich electrochemical profile.

The amino groups are anticipated to facilitate oxidation, leading to the formation of radical cations at relatively low potentials. Conversely, the electron-withdrawing nature of the dicarbonitrile substituents and the aromatic pyrene system should allow for reversible reduction processes. The precise potentials for these redox events are influenced by the solvent and supporting electrolyte used in the experiment. umb.edu For irreversible processes, where a corresponding reverse peak is not observed, the peak potential can provide an estimate of the redox potential, though it is known to deviate from the standard potential, especially at high scan rates. researchgate.net Analysis of the peak separation (ΔEp) in reversible redox couples can be used to determine the number of electrons transferred in the process. umb.edu

Table 2: Expected Redox Processes for this compound

| Process | Expected Behavior | Influencing Factors |

|---|---|---|

| Oxidation | Reversible or quasi-reversible | Electron-donating amino groups |

UV-Vis-NIR Absorption Spectroscopy for Electronic Transitions and Charge-Transfer Bands

UV-Vis-NIR absorption spectroscopy is a fundamental technique for probing the electronic structure of this compound. nih.gov The absorption spectrum is expected to be dominated by π→π* transitions within the pyrene aromatic system. The substitution pattern with both donor (amino) and acceptor (nitrile) groups is likely to give rise to intramolecular charge-transfer (ICT) bands. mdpi.com

The pyrene chromophore itself exhibits characteristic absorption bands. The introduction of the amino and nitrile substituents will cause a bathochromic (red) shift of these bands due to the extension of the conjugated system and the introduction of new electronic transitions. The ICT transitions, in particular, are sensitive to solvent polarity, often showing a shift to longer wavelengths (solvatochromism) in more polar solvents. These charge-transfer bands arise from the promotion of an electron from a molecular orbital predominantly located on the electron-donating amino groups (HOMO) to an orbital centered on the electron-accepting dinitrile-pyrene system (LUMO). researchgate.net The specific wavelengths and intensities of the absorption bands provide valuable information about the energy levels of the molecular orbitals. science.gov

Table 3: Anticipated Electronic Transitions for this compound

| Transition Type | Expected Spectral Region | Characteristics |

|---|---|---|

| π→π* | UV-Visible | High intensity, characteristic of the pyrene core |

Time-Resolved Emission Studies for Excited State Dynamics (drawing insights from related pyrene derivatives)

Time-resolved emission studies, such as time-resolved fluorescence spectroscopy, provide critical insights into the excited-state dynamics of fluorescent molecules like pyrene derivatives. researchgate.net Following photoexcitation, the this compound molecule will relax through a combination of radiative (fluorescence) and non-radiative decay pathways. The fluorescence lifetime and quantum yield are key parameters that quantify the efficiency of these processes.

For many pyrene derivatives, the excited-state dynamics can be complex, involving processes such as intersystem crossing to the triplet state, internal conversion, and interactions with the surrounding environment. mdpi.com For instance, the fluorescence of benzo[a]pyrene (B130552) is known to be quenched by molecular oxygen. mdpi.com Furthermore, in concentrated solutions or in the solid state, pyrene derivatives can form excited-state dimers known as excimers, which exhibit a characteristic broad, structureless, and red-shifted emission compared to the monomer fluorescence. rsc.orgcolostate.edu The formation of excimers is highly dependent on the molecular arrangement and intermolecular distances. rsc.org Time-resolved studies can track the formation and decay of these excimer species, providing information on the kinetics of this process. nih.gov The presence of charge-transfer character in the excited state of this compound may also lead to complex decay kinetics, potentially involving solvent relaxation around the excited-state dipole. researchgate.net

Table 4: Potential Excited State Processes in this compound

| Process | Description | Experimental Signature |

|---|---|---|

| Monomer Fluorescence | Radiative decay from the lowest excited singlet state of a single molecule. | Structured emission spectrum. |

| Excimer Formation/Emission | Formation of an excited-state dimer between an excited molecule and a ground-state molecule. | Broad, red-shifted, and structureless emission. |

| Intersystem Crossing | Non-radiative transition from a singlet excited state to a triplet excited state. | Can be probed by transient absorption spectroscopy. mdpi.com |

Based on a thorough review of available scientific literature, detailed theoretical and computational investigations focusing specifically on the compound This compound are not present in the public domain.

While extensive computational research, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, and charge-transfer analysis, has been conducted on the parent pyrene molecule and various other pyrene derivatives, this specific compound does not appear to have been the subject of such dedicated studies. rsc.orgnih.govrsc.orglp.edu.ua

Therefore, it is not possible to provide the specific data and detailed research findings for the requested article outline, which includes:

Quantum Chemical Studies for Electronic Structure and Reactivity Mechanisms (including DFT calculations for ground state geometries, HOMO-LUMO energy gaps, electron density distributions, and computational elucidation of reaction mechanisms).

Molecular Dynamics Simulations for Conformational Flexibility and Supramolecular Assembly Prediction.

Modeling of Intramolecular and Intermolecular Charge-Transfer Dynamics.

General computational methodologies exist for studying related aromatic dinitrile compounds and functionalized pyrenes. acs.orgresearchgate.netscirp.org For instance, studies on other pyrene-based molecules investigate intramolecular charge transfer (ICT) phenomena, which are critical for applications in organic electronics. rsc.orgrsc.orgacs.orgresearchgate.netnih.gov Similarly, molecular dynamics simulations are commonly used to understand the conformational behavior and intermolecular interactions of pyrene and its derivatives in various environments. nih.govnih.govresearchgate.nettubitak.gov.tr However, without specific studies on this compound, any attempt to populate the requested article sections would be speculative and not based on published scientific data for the compound .

Advanced Research Applications in Materials Science

Supramolecular Assemblies and Architectures

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is a cornerstone of supramolecular chemistry. The distinct features of 4,5-Diaminopyrene-2,7-dicarbonitrile make it an excellent candidate for constructing sophisticated supramolecular systems.

The design of ordered molecular assemblies relies heavily on predictable intermolecular interactions. The extended π-conjugated system of the pyrene (B120774) core in this compound is a dominant feature that facilitates strong π-π stacking interactions. nih.govrsc.orgrsc.org These interactions are the primary driving force for the self-assembly of pyrene-containing molecules into highly organized architectures. nih.govrsc.orgrsc.org

Researchers have demonstrated that pyrene derivatives can form various well-defined nanostructures, with columnar π-stacks being a common motif. beilstein-journals.orgmdpi.com In these arrangements, the planar pyrene units stack one on top of the other, creating one-dimensional columns. This specific packing allows for efficient orbital overlap, which is crucial for charge transport and other electronic properties. For instance, studies on pyrenylsumanene have shown that the pyrene moieties can direct crystal packing, leading to columnar structures based on π-π stacking. beilstein-journals.org The precise control over the geometry and stability of these stacks is a key area of research, as the electronic properties are highly dependent on the intermolecular distance and orientation. rsc.org While some systems form columnar structures, others might favor herringbone packing due to CH-π interactions, highlighting the subtle balance of forces that dictates the final architecture. beilstein-journals.org

| Stacking Motif | Typical Interacting Units | Key Driving Force(s) | Resulting Architecture | Ref. |

| Columnar Stacking | Planar aromatic cores (e.g., Pyrene, Perylene) | π-π interactions | 1D columns, Nanowires | beilstein-journals.orgmdpi.com |

| Herringbone Packing | Planar aromatic compounds | CH-π and π-π interactions | 2D layered sheets | beilstein-journals.org |

| Dimer Formation | Acridine, Pyrene | π-π overlap, Hydrogen bonding | Discrete stacked dimers | rsc.orgnih.gov |

Covalent Organic Frameworks (COFs) and Microporous Organic Polymers (MOPs) are classes of porous crystalline polymers with ordered structures and high surface areas. rsc.orgresearchgate.net The diamino functionality of this compound serves as a critical reactive site, allowing it to be incorporated as a linker or node in the construction of these advanced materials, typically through condensation reactions with multi-topic aldehydes or anhydrides. mdpi.comnih.gov Pyrene-based COFs (PyCOFs) have garnered significant interest due to the ability of the pyrene unit to enhance interlayer π-π interactions, which improves the material's crystallinity and charge carrier mobility. rsc.org

The introduction of electron-withdrawing dicarbonitrile groups onto the pyrene core profoundly influences its electronic properties. These groups lower the energy of the molecule's lowest unoccupied molecular orbital (LUMO), making it a stronger electron acceptor. When a building block like this compound is integrated into a COF alongside an electron-donating comonomer, it can create a strong donor-acceptor (D-A) framework. nih.gov This architecture facilitates efficient photoinduced charge separation and transfer. nih.govrsc.org The ordered channels within the COF provide segregated pathways for electrons and holes, minimizing recombination and enhancing charge-transfer dynamics. rsc.org Such D-A COFs are highly sought after for applications in photocatalysis, solar energy conversion, and electronics. nih.govnih.gov

"Twistronics" is an emergent field that explores the novel electronic phenomena arising when two layers of a 2D material are stacked with a relative twist angle. wikipedia.orgharvard.edu Originally discovered in graphene, this principle is now being applied to other 2D materials, including COFs. scitechdaily.com By precisely controlling the twist angle between two stacked layers of a 2D COF, it is possible to create moiré superlattices that give rise to flat electronic bands and strongly correlated electron behaviors, such as superconductivity and unconventional magnetism. scitechdaily.comresearchgate.net

The ability to synthesize large-area, crystalline, and ultra-thin films of COFs is critical for this application. scitechdaily.com A 2D COF constructed from planar, electronically active building blocks like this compound would be a prime candidate for twistronics research. The defined structure and tunable electronic properties of such a COF would allow for systematic investigation into how twist angle influences interlayer electronic coupling and emergent properties. psi-k.net

Redox-active COFs are emerging as a revolutionary class of electrode materials for next-generation batteries. mdpi.comresearchgate.net Their high porosity, large surface area, and stable framework structure are highly advantageous for energy storage. researchgate.net The ordered pores create well-defined channels for rapid ion diffusion, while the insoluble nature of the framework ensures excellent cycling stability. mdpi.comresearchgate.net

The pyrene core in this compound, functionalized with electron-withdrawing nitrile groups and nitrogen-containing amino groups, can serve as a high-capacity redox-active center. europa.eu When integrated into a COF, these redox sites are uniformly distributed and accessible throughout the material. Such COF-based cathodes have shown great potential in lithium-ion batteries and beyond, offering high specific capacity and energy density. researchgate.netbohrium.com For instance, TATTA-Pz-COF, a p-type semiconducting framework, delivered a high specific capacity of 324 mAh g⁻¹ and a record-high energy density of 737 Wh kg⁻¹ among organic polymer electrodes. bohrium.com

| COF Cathode Material | Key Building Blocks | Specific Capacity | Energy Density | Ref. |

| TATTA-Pz-COF | TATTA, Methylphenazine | 324 mAh g⁻¹ at 100 mA g⁻¹ | 737 Wh kg⁻¹ | bohrium.com |

| HATTA-DAPT | HATTA, DAPT | 484 mAh g⁻¹ (Theoretical) | Not Reported | europa.eu |

| TAPA-Pz-COF | TAPA, Methylphenazine | Not specified, redox peaks at ~3.1 V | Not Reported | bohrium.com |

The formation of well-defined supramolecular architectures is governed by a combination of non-covalent interactions. nih.govresearchgate.net For this compound, the self-assembly process would be primarily directed by two key forces:

π-π Interactions : As discussed, the strong propensity of the large pyrene core to engage in π-π stacking is the dominant force for assembly, often leading to columnar or layered structures. nih.govrsc.org

Hydrogen Bonding : The two amino (-NH₂) groups on the pyrene core are capable of acting as hydrogen bond donors. This allows for the formation of directional hydrogen bonds with suitable acceptor molecules or with other this compound molecules, adding another layer of control and stability to the resulting supramolecular assembly. nih.gov

The interplay between these directional hydrogen bonds and the less directional π-π stacking allows for the construction of complex and hierarchical structures. nih.govnih.gov By carefully tuning the environment (e.g., solvent, temperature), it is possible to guide the self-assembly process toward specific, desired architectures with tailored properties. nih.gov

Integration into Covalent Organic Frameworks (COFs) and Microporous Organic Polymers (MOPs)

Optoelectronic Materials and Devices

The inherent electronic and photophysical properties of the this compound scaffold position it as a promising candidate for various optoelectronic applications. Its structure allows for systematic modification to fine-tune its performance in devices.

Rational Design for Tunable Optical Properties and Long-Wavelength Absorption

The rational design of organic molecules is crucial for tuning their optical properties, such as achieving absorption at longer wavelengths, which is vital for applications like organic photovoltaics. For pyrene-based molecules, a common strategy is the "push-pull" or donor-π-acceptor (D-π-A) design. mdpi.comworktribe.com In this approach, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected through a π-conjugated system. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption spectrum. worktribe.com

In this compound, the amino groups act as electron donors while the nitrile groups are electron acceptors. The pyrene core serves as the π-conjugated bridge. The optical properties can be further tuned by chemically modifying these components. For instance, replacing the primary amine with stronger donors or pairing the pyrene core with even stronger acceptor moieties can predictably shift the absorption and emission wavelengths. Research on other D-π-A pyrene derivatives has shown that a gradual red-shift in absorption occurs with increasing strength of the acceptor group, indicating a more pronounced ICT. worktribe.com This tunability allows for the creation of materials that absorb light across the visible and into the near-infrared spectrum. mdpi.com

Table 1: Conceptual Tuning of Optical Properties in Pyrene-Based D-π-A Systems This table illustrates the general principles of how modifying donor and acceptor groups can tune the optical properties of a pyrene-based D-π-A system, based on established concepts.

| Donor Group Strength | Acceptor Group Strength | Expected Intramolecular Charge Transfer (ICT) | Expected Absorption Wavelength |

|---|---|---|---|

| Weak | Weak | Low | Shorter (Blue-shifted) |

| Moderate (e.g., -NH₂) | Moderate (e.g., -CN) | Moderate | Intermediate |

| Strong (e.g., -N(CH₃)₂) | Strong | High | Longer (Red-shifted) |

| Moderate | Very Strong | Very High | Longest (NIR region) |

Investigation of Charge Separation Dynamics and Carrier Transport Mechanisms in Thin Films

For any organic semiconductor to be effective in a device, efficient charge separation and transport within a thin film are paramount. rsc.org In materials like this compound and polymers derived from it, photoexcitation creates an exciton (B1674681) (a bound electron-hole pair). For use in solar cells, this exciton must be efficiently separated into free charge carriers (an electron and a hole) at a donor-acceptor interface. rsc.org

Table 2: Key Parameters in Charge Transport for Organic Semiconductors

| Parameter | Description | Typical Values for High-Performance Polymers | Significance |

|---|---|---|---|

| Charge Carrier Mobility (µ) | The velocity of charge carriers (holes or electrons) per unit of electric field. | 0.1 - 20 cm²/V·s mdpi.com | Higher mobility leads to more efficient charge extraction and lower resistive losses in devices. |

| Exciton Diffusion Length | The average distance an exciton can travel before recombining. | 5 - 20 nm | Must be sufficient to reach a donor-acceptor interface for charge separation. |

| Charge Generation Yield | The ratio of generated free carriers to the number of absorbed photons. | Can be enhanced by optimal molecular packing rsc.org | A high yield is essential for efficient light-to-electricity conversion in solar cells. |

| Film Morphology | The nanoscale structure and ordering of molecules within the thin film. | Crystalline domains with strong π-π stacking | Directly impacts carrier mobility and device performance. mdpi.com |

Potential for Integration into Organic Solar Cells (OSCs), Organic Light-Emitting Diodes (OLEDs), and Organic Field-Effect Transistors (OFETs)

The molecular features of this compound make it a versatile component for several types of organic electronic devices.

Organic Solar Cells (OSCs): The broad absorption and donor-acceptor character of pyrene-based systems are highly desirable for OSCs. whiterose.ac.uk Polymers incorporating pyrene as an electron-donating unit have been successfully used as the active layer material in bulk heterojunction (BHJ) solar cells, achieving power conversion efficiencies between 0.33% and 2.06% in preliminary studies. whiterose.ac.uk The ability to tune the band gap of these polymers allows for optimization of light absorption to better match the solar spectrum. whiterose.ac.uk

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yield characteristic of many pyrene derivatives makes them suitable for use as emitters in OLEDs. mdpi.com The development of stable and efficient OLEDs has been a major focus of organic electronics research. researchgate.net By tuning the molecular structure, the emission color can be precisely controlled, making compounds like this compound potential building blocks for emitters spanning the visible spectrum.

Organic Field-Effect Transistors (OFETs): OFETs require semiconductor materials with high charge carrier mobility. The large, planar aromatic surface of the pyrene core promotes strong π-π stacking, which is conducive to efficient charge transport. mdpi.com The presence of 1,2-diamine moieties on heterocyclic rings is a known strategy for designing scaffolds for OFET materials, among other applications. mdpi.com Therefore, polymers and thin films based on this compound could exhibit the high mobility necessary for transistor applications.

Polymer Chemistry and Conjugated Polymer Systems

The reactivity of the amino groups on the this compound molecule provides a direct pathway for its inclusion into polymer backbones, enabling the synthesis of advanced functional materials.

Incorporation as Monomers in the Synthesis of Functionalized Polymers

The presence of two primary amine groups makes this compound an ideal diamine monomer for step-growth polymerization. It can react with various co-monomers, such as dianhydrides or diacyl chlorides, to produce high-performance polymers like polyimides and polyamides. This incorporation embeds the unique photophysical and electronic properties of the pyrene core directly into the polymer chain.

Another strategy is the post-polymerization modification (PPM) route, where a precursor polymer containing reactive groups (such as activated esters) is first synthesized and then reacted with a functional molecule like an aminopyrene derivative. mdpi.com This method allows for the attachment of the pyrene moiety as a side chain, which can influence properties like solubility and fluorescence. mdpi.com The evaluation of new functional monomers is a constant pursuit in materials chemistry to create polymers with specific, tailored properties. rsc.org

Development of Donor-Acceptor Conjugated Polymers Utilizing Pyrene Moieties

A key area of research is the development of donor-acceptor (D-A) conjugated polymers, where electron-rich (donor) and electron-poor (acceptor) units alternate along the polymer backbone. whiterose.ac.ukrsc.org This architecture leads to a low optical band gap, which is beneficial for organic solar cells. The pyrene unit is often used as the electron donor in such systems. whiterose.ac.uk

Researchers have synthesized D-A copolymers by combining pyrene with acceptor units like benzothiadiazole or thieno[3,4-c]pyrrole-4,6-dione (B1257111) using methods such as Stille or direct arylation palladium-catalyzed cross-coupling reactions. whiterose.ac.uk The resulting polymers exhibit optical band gaps in the range of 1.76 to 2.06 eV, making them suitable for photovoltaic applications. whiterose.ac.uk The this compound unit itself possesses both donor (amino) and acceptor (nitrile) functionalities, suggesting its potential use in creating complex, multifunctional conjugated polymer systems with finely tuned electronic structures.

Table 3: Examples of Donor-Acceptor Polymers Based on Pyrene Derivatives

| Donor Unit | Acceptor Unit | Polymerization Method | Optical Band Gap (eV) | Application |

|---|---|---|---|---|

| Pyrene | Benzothiadiazole | Stille Coupling | 1.76 - 2.06 whiterose.ac.uk | Organic Photovoltaics whiterose.ac.uk |

| Pyrene | Thieno[3,4-c]pyrrole-4,6-dione | Stille Coupling | 1.76 - 2.06 whiterose.ac.uk | Organic Photovoltaics whiterose.ac.uk |

| Thiophene | Pyrene-4,5,9,10-tetraone | Pd-catalyzed Polymerization | Low rsc.org | Lithium-ion Battery Anodes rsc.orgnih.gov |

| EDOT | Pyrene-4,5,9,10-tetraone | Pd-catalyzed Polymerization | Low rsc.org | Lithium-ion Battery Anodes rsc.orgnih.gov |

Impact on Polymer Architecture and Nanostructure Control within Polymeric Systems

The integration of this compound as a monomeric unit into polymeric systems offers significant potential for controlling polymer architecture and directing the formation of specific nanostructures. The inherent characteristics of the pyrene core—its rigidity, planarity, and large π-conjugated system—are pivotal in this regard. When incorporated into a polymer backbone, this bulky, non-planar conformation can be expected to reduce the packing efficiency of polymer chains. nih.gov This disruption of regular chain packing can enhance the solubility of otherwise intractable aromatic polymers in common organic solvents, a crucial factor for improving processability. nih.gov

By analogy with other rigid aromatic units like 9,10-dicyanophenanthrene, the pyrene fragment can twist the polymer chain, moving away from a linear structure. mdpi.com This controlled introduction of kinks and turns in the polymer architecture is a key strategy for manipulating the material's bulk morphology and properties. Furthermore, the pyrene moiety's strong propensity for π-π stacking interactions can be harnessed to guide the self-assembly of polymer chains into ordered nanostructures. These interactions can lead to the formation of dimer-like planar structures between pyrene units on adjacent chains or different segments of the same chain, with typical stacking distances of approximately 3.5 Å. nih.gov This directed self-assembly is instrumental in creating well-defined nanodomains within the polymeric material, influencing its optoelectronic and mechanical properties.

Table 1: Influence of Aromatic Monomers on Polymer Properties

| Structural Feature of Monomer | Impact on Polymer Architecture | Effect on Nanostructure | Resulting Material Property |

|---|---|---|---|

| Bulky, Rigid Core (e.g., Pyrene) | Reduces chain packing efficiency; induces twists in the polymer backbone. nih.govmdpi.com | Facilitates formation of amorphous regions; hinders dense crystalline packing. nih.gov | Enhanced solubility and processability. nih.gov |

| Planar π-Conjugated System | Promotes stiffness in polymer segments. | Drives self-assembly via π-π stacking into ordered domains. nih.gov | Modified optoelectronic and charge-transport properties. |

| Specific Functional Group Geometry | Dictates bond angles and overall chain conformation. | Influences the long-range order and morphology of self-assembled structures. | Tunable mechanical and thermal properties. |

Emerging Applications in Advanced Functional Materials

This compound is a promising candidate for the development of advanced sensing platforms due to its intrinsic photophysical properties. The pyrene core is a well-known fluorophore, and its emission characteristics are highly sensitive to the local environment. The presence of amino groups (electron-donating) and nitrile groups (electron-withdrawing) creates a push-pull electronic structure, which can lead to large Stokes shifts and sensitivity to solvent polarity. nih.gov This inherent sensitivity forms the basis for its application in chemical and biosensors.

The fluorescence of the this compound moiety can be modulated by various external stimuli. For instance, the binding of specific analytes to the diamino groups or interaction with the nitrile functionalities can alter the electronic distribution within the molecule, leading to a detectable change in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. nih.govnih.gov This mechanism is foundational for creating optical sensors.

In the context of biosensing, the diamine groups can be functionalized with biorecognition elements such as antibodies, enzymes, or nucleic acids. nih.gov This allows for the specific detection of biological targets. Upon binding of the target molecule, the conformational change or the alteration in the local environment of the pyrene fluorophore would signal the recognition event through a change in its fluorescence output. nih.gov The development of polymers or nanoparticles incorporating this compound could lead to highly sensitive and selective biosensors for applications in diagnostics and environmental monitoring. nih.govrsc.org

Table 2: Potential Sensing Applications and Mechanisms

| Sensing Application | Sensing Mechanism | Key Molecular Feature | Potential Analyte |

|---|---|---|---|

| Chemical Sensing | Fluorescence modulation (quenching/enhancement) upon analyte binding. nih.gov | Environmentally sensitive push-pull fluorophore system. | Metal ions, pH, solvent polarity. |

| Biosensing | Change in fluorescence due to specific binding of a biological target to a functionalized surface. nih.gov | Reactive diamino groups for immobilization of bioreceptors. nih.gov | Proteins, DNA, small biomolecules. |

| Vapor Sensing | Alteration of π-π stacking and solid-state emission upon exposure to volatile organic compounds (VOCs). mdpi.com | Pyrene core's ability to form excimers and aggregates. nih.gov | Aromatic VOCs, electron-deficient/rich vapors. |

The molecular structure of this compound provides distinct sites for metal coordination, suggesting its potential as a versatile ligand in catalysis and materials synthesis. The ortho-diamino moiety at the 4- and 5-positions forms a classic bidentate chelation site, capable of strongly binding to a variety of transition metal ions. nih.gov This type of chelation is known to form stable five-membered rings with metal centers, a common feature in many catalytic complexes.

In addition to the diamine site, the two nitrile groups at the 2- and 7-positions offer further coordination possibilities. Nitrile groups can coordinate to metal ions in a linear or bent fashion, acting as bridges between metal centers to form extended structures like coordination polymers. mdpi.commdpi.com The ability of this compound to potentially bind metals through both the diamine and dicarbonitrile functionalities makes it a multidentate ligand capable of forming complex, multidimensional coordination networks. mdpi.com

These metal complexes could exhibit significant catalytic activity. For instance, complexes with metals like titanium or zirconium could be explored for olefin polymerization, analogous to systems based on aminopyridinato ligands. nih.gov The extended π-system of the pyrene backbone could also be leveraged in photocatalysis. Upon formation of a coordination polymer, the pyrene units can act as light-harvesting antennae, absorbing photons and transferring the energy to the catalytically active metal centers to drive chemical reactions, such as the degradation of organic pollutants. mdpi.com The choice of the coordinated metal ion would be crucial in tuning the photophysical and catalytic properties of the resulting material. nih.gov

Q & A

Q. What are the common synthetic routes for 4,5-diaminopyrene-2,7-dicarbonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as cyanation of pyrene derivatives followed by amination. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., reflux conditions for cyclization), and catalysts (e.g., K₂CO₃ for deprotonation). Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while recrystallization from ethanol or ethyl acetate improves final product purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) is critical for confirming amino and cyano group positions, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretching at ~2200 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, and X-ray crystallography resolves structural ambiguities, such as bond angles between the pyrene core and substituents .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-deficient pyrene core, enhanced by electron-withdrawing cyano groups, facilitates nucleophilic aromatic substitution (e.g., with amines or thiols). Steric hindrance from the diamino groups may require optimized catalysts, such as Pd-based systems, for Suzuki-Miyaura couplings .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound derivatives be resolved?

Discrepancies often arise from polymorphism or solvent inclusion in crystals. Use high-resolution single-crystal X-ray diffraction (SC-XRD) to validate structures, complemented by solid-state NMR to assess dynamic effects. Computational modeling (DFT) can predict preferred conformations and compare them with experimental data .

Q. What strategies optimize the synthesis of this compound for large-scale applications while minimizing hazardous byproducts?

Green chemistry approaches, such as solvent-free microwave-assisted reactions, reduce waste and improve energy efficiency. Catalytic recycling (e.g., immobilized Pd nanoparticles) and flow chemistry systems enhance scalability. Lifecycle analysis (LCA) should assess environmental impacts of alternative solvents (e.g., cyclopentyl methyl ether vs. DMF) .

Q. How do substituent modifications (e.g., halogenation) on the pyrene core affect the compound’s photophysical properties and applications in organic electronics?

Introducing electron-donating groups (e.g., -NH₂) increases intramolecular charge transfer (ICT), red-shifting absorption/emission spectra. Time-dependent DFT (TD-DFT) simulations correlate substituent effects with HOMO-LUMO gaps, guiding the design of thermally activated delayed fluorescence (TADF) emitters for OLEDs .

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Structure-activity relationship (SAR) studies suggest that the planar pyrene core enhances membrane penetration, while cyano groups disrupt bacterial redox pathways. In vitro assays (e.g., MIC determination) combined with molecular docking simulations identify target enzymes (e.g., dihydrofolate reductase) .

Methodological Guidance

- Handling Data Contradictions : Cross-validate spectral and crystallographic data using multiple techniques (e.g., SC-XRD, solid-state NMR) and computational models to resolve structural ambiguities .

- Optimizing Synthetic Routes : Employ design of experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst) and identify optimal conditions via response surface methodology .

- Computational Modeling : Use Gaussian or ORCA software for DFT calculations to predict electronic properties and validate experimental findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.